{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone
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Overview
Description
{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a benzothiazine core with a pyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable benzothiazine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its analgesic potential, particularly in pain management models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Benzothiazine derivatives: These compounds have a similar core structure and are used in various medicinal applications
Uniqueness
What sets {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone apart is its combination of the trifluoromethyl group and the benzothiazine core, which may confer unique properties such as enhanced stability and specific biological activities .
Properties
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3S/c21-15-8-7-13(11-14(15)20(22,23)24)26-12-18(19(27)25-9-3-4-10-25)30(28,29)17-6-2-1-5-16(17)26/h1-2,5-8,11-12H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCNSZSAKKJPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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